molecular formula C20H19N7O2 B6425958 1-(1,3-benzoxazol-2-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrrolidine-2-carboxamide CAS No. 2034204-71-0

1-(1,3-benzoxazol-2-yl)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrrolidine-2-carboxamide

Cat. No.: B6425958
CAS No.: 2034204-71-0
M. Wt: 389.4 g/mol
InChI Key: IAUANIQZBZQBBK-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining benzoxazole, pyridine, triazole, and pyrrolidine moieties. These methods likely apply to its synthesis, given the prevalence of triazole and pyridine linkages in related compounds.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c28-19(22-12-14-13-27(25-24-14)15-7-9-21-10-8-15)17-5-3-11-26(17)20-23-16-4-1-2-6-18(16)29-20/h1-2,4,6-10,13,17H,3,5,11-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUANIQZBZQBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CN(N=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or synthetic pathways. Below is a comparative analysis:

Key Findings :

Synthetic Efficiency :

  • The target compound’s synthesis likely faces challenges similar to ’s 17.9% yield due to multi-step heterocyclic assembly. Copper catalysis (e.g., CuBr in ) is critical for triazole formation, while chromatographic purification (e.g., EtOAc/hexane gradients) is standard .
  • Triazole-containing analogs () often employ CuAAC, suggesting this route for the target compound’s triazole-pyrrolidine linkage .

Structural Advantages :

  • The benzoxazole moiety may enhance metabolic stability compared to pyrazole or acrylamide derivatives (–5), as aromatic heterocycles often resist oxidative degradation .
  • The pyridin-4-yl group could improve solubility versus pyridin-3-yl analogs (), given its symmetrical electronic distribution .

Analytical Characterization :

  • HRMS and NMR (e.g., $^1$H and $^13$C) are standard for confirming molecular identity in similar compounds (). The target compound’s benzoxazole protons would likely resonate downfield (δ 7.5–8.5) .

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